A Technical Guide to the Spectroscopic Characterization of 1-methyl-5-formylpyrazole-4-carbonitrile
A Technical Guide to the Spectroscopic Characterization of 1-methyl-5-formylpyrazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 1-methyl-5-formylpyrazole-4-carbonitrile (CAS No. 1525732-78-8). Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of biological activities.[1] Accurate structural elucidation is paramount for drug development and structure-activity relationship (SAR) studies. This document serves as a predictive framework for researchers, synthesizing foundational principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this specific molecule. Detailed, field-proven experimental protocols are provided to guide researchers in acquiring and validating this data, ensuring a high degree of scientific integrity.
Foundational Principles of Pyrazole Spectroscopy
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] Its spectroscopic character is well-documented and provides a baseline for interpreting substituted derivatives.
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NMR Spectroscopy : The aromatic nature of the pyrazole ring results in proton (¹H) signals typically appearing in the aromatic region of the spectrum.[3] The chemical shifts are highly sensitive to the electronic nature of substituents.[2]
-
Infrared Spectroscopy : The pyrazole nucleus exhibits characteristic stretching and bending vibrations. Hydrogen bonding can significantly influence the spectra of N-unsubstituted pyrazoles; however, for N-methylated compounds like the topic of this guide, these effects are absent, leading to sharper, more defined signals.[2]
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Mass Spectrometry : Pyrazoles generally show a stable molecular ion. Common fragmentation pathways involve the loss of dinitrogen (N₂) or hydrogen cyanide (HCN), providing valuable structural clues.[4]
Predicted Spectroscopic Profile of 1-methyl-5-formylpyrazole-4-carbonitrile
The specific substitution pattern of 1-methyl-5-formylpyrazole-4-carbonitrile—featuring a methyl group at the N1 position, a nitrile at C4, and a formyl group at C5—creates a unique electronic environment that dictates its spectroscopic output. The following sections provide a detailed prediction of its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis is performed in a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS).[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative, showing three distinct singlet signals corresponding to the three different proton environments.
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Formyl Proton (-CHO) : This proton is expected to be the most downfield signal, typically in the δ 9.5 - 10.5 ppm range. Its significant deshielding is a direct result of the magnetic anisotropy of the C=O bond.
-
Pyrazole Ring Proton (C3-H) : A single aromatic proton remains on the pyrazole ring at the C3 position. It will appear as a sharp singlet, predicted in the δ 7.8 - 8.5 ppm range. The electron-withdrawing effects of the adjacent nitrile and the formyl group relayed through the ring system contribute to its downfield shift.
-
N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the N1 nitrogen will appear as a singlet. This signal is expected in the δ 3.9 - 4.2 ppm range, consistent with other N-methylated pyrazole structures.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will account for all six carbon atoms in the molecule, providing a complete map of the carbon skeleton.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| C=O (Formyl) | 180 - 190 | The carbonyl carbon is highly deshielded, characteristic of aldehydes. |
| C5 | 145 - 155 | This carbon is attached to the electronegative formyl group and is part of the aromatic ring. |
| C3 | 135 - 145 | The C3 carbon, bonded to the sole ring proton, is influenced by the overall aromatic system. |
| C≡N (Nitrile) | 114 - 118 | The chemical shift for nitrile carbons is highly characteristic.[7] |
| C4 | 105 - 115 | This carbon is shielded relative to other ring carbons due to its position and bonding to the nitrile group. |
| N-CH₃ (Methyl) | 35 - 40 | Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring.[8] |
Infrared (IR) Spectroscopy
The IR spectrum provides unambiguous confirmation of the key functional groups present in the molecule. The sample can be analyzed as a KBr pellet or a thin film.[9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode & Rationale |
| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp absorption characteristic of a conjugated nitrile stretch.[7] |
| C=O (Aldehyde) | 1690 - 1710 | Strong, sharp absorption due to the carbonyl stretch, with the frequency lowered by conjugation with the pyrazole ring. |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Two weak to medium bands, characteristic of the C-H stretch in an aldehyde (Fermi resonance). |
| C-H (Aromatic) | 3050 - 3150 | Weak C-H stretching from the pyrazole ring proton. |
| C-H (Aliphatic) | 2950 - 2990 | C-H stretching from the N-methyl group. |
| Pyrazole Ring | 1400 - 1550 | Series of medium to strong bands corresponding to C=N and C=C stretching vibrations within the heterocyclic ring.[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[9]
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Molecular Formula : C₆H₅N₃O
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Molecular Weight : 135.12 g/mol
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Monoisotopic Mass : 135.0433 Da[11]
-
Ionization Technique : Both Electron Impact (EI) and Electrospray Ionization (ESI) are suitable. ESI would yield the protonated molecular ion, [M+H]⁺, at m/z 136.0505.
-
Predicted Fragmentation : The fragmentation pattern in EI-MS provides structural validation. Key expected fragmentation steps include:
-
M⁺• at m/z 135 : The molecular ion.
-
Loss of H• : A weak [M-1]⁺ peak at m/z 134, likely from the formyl group.
-
Loss of CO : A significant [M-28]⁺ peak at m/z 107, resulting from the loss of carbon monoxide from the formyl group. This is a classic fragmentation for aromatic aldehydes.
-
Loss of HCN : Fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide, resulting in further daughter ions.[4]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system.
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Expected Absorption : The molecule possesses a conjugated system involving the pyrazole ring, the formyl group, and the nitrile group. This is expected to result in strong π → π* transitions.
-
Predicted λ_max : Based on data for other substituted pyrazoles, a primary absorption maximum (λ_max) is predicted in the 220 - 260 nm range in a solvent like ethanol or acetonitrile.[12][13][14] The exact position will be influenced by solvent polarity.
Experimental Methodologies
Adherence to rigorous, well-defined protocols is essential for generating reliable and reproducible spectroscopic data.
General Spectroscopic Analysis Workflow
The following diagram illustrates a validated workflow for the complete spectroscopic characterization of a synthesized compound like 1-methyl-5-formylpyrazole-4-carbonitrile.
Caption: General workflow for spectroscopic analysis.
Protocol: NMR Data Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Ensure the solvent contains an internal standard, typically 0.03% v/v Tetramethylsilane (TMS).
-
Instrumentation : Record spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.
Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet) : Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[5]
-
Data Acquisition : Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Integrated Data Analysis for Structure Elucidation
No single spectroscopic technique is sufficient for unambiguous structure determination. The true power lies in integrating the data from all methods, where each piece of information corroborates the others.
Caption: Integrated workflow for structure elucidation.
This logical workflow demonstrates the self-validating nature of a multi-technique spectroscopic analysis. The molecular formula from MS provides the foundation. IR confirms the presence of the key formyl and nitrile functional groups. ¹H NMR verifies the number and type of protons and their relative positions, while ¹³C NMR confirms the complete carbon framework. Together, they leave no ambiguity as to the identity of 1-methyl-5-formylpyrazole-4-carbonitrile.
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ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]
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